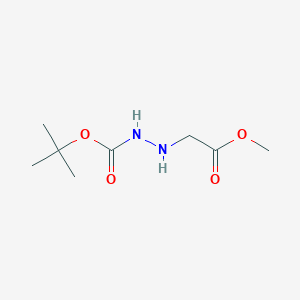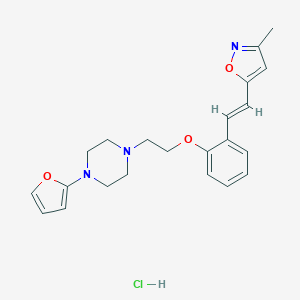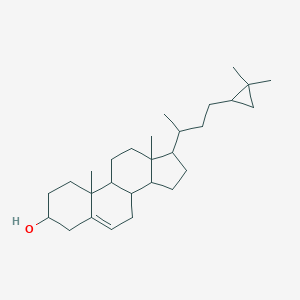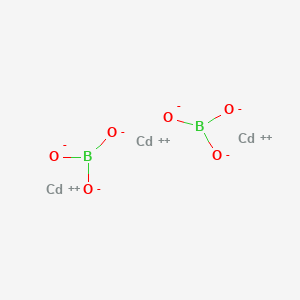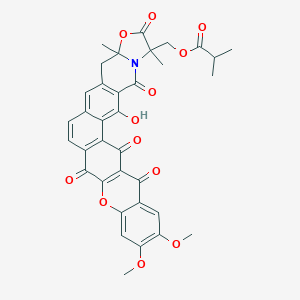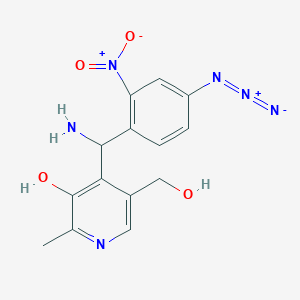
4-(4-Azido-2-nitrophenyl)pyridoxamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Azido-2-nitrophenyl)pyridoxamine, commonly referred to as ANP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. ANP is a derivative of pyridoxamine, a vitamin B6 analog, and has been found to exhibit antioxidant and anti-inflammatory properties, making it a promising candidate for various biomedical and biochemical applications.
Wirkmechanismus
ANP exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. ANP has been found to be particularly effective in protecting against oxidative stress-induced damage in neuronal cells.
Biochemische Und Physiologische Effekte
ANP has been found to exhibit a range of biochemical and physiological effects, including the inhibition of lipid peroxidation, the protection of mitochondrial function, and the modulation of gene expression. ANP has also been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
ANP has several advantages for use in lab experiments, including its stability, solubility, and ease of synthesis. However, ANP's relatively low potency and limited availability may pose challenges for some experiments.
Zukünftige Richtungen
There are several potential future directions for research involving ANP. These include the development of more potent analogs of ANP, the investigation of its potential applications in cancer treatment, and the exploration of its mechanisms of action in more detail. Additionally, the use of ANP as a tool for studying oxidative stress-related diseases and the development of new therapeutic strategies based on ANP are also promising areas for future research.
Conclusion
In conclusion, ANP is a promising compound with a range of potential applications in biomedical and biochemical research. Its antioxidant and anti-inflammatory properties make it a promising candidate for the treatment of various oxidative stress-related diseases. Further research is needed to fully understand ANP's mechanisms of action and explore its potential applications in more detail.
Synthesemethoden
The synthesis of ANP involves the reaction of 4-aminopyridoxamine with 4-nitro-1,2,3-triazole, followed by the reduction of the nitro group using sodium dithionite. The resulting compound is then subjected to azide-alkyne cycloaddition to yield the final product, ANP.
Wissenschaftliche Forschungsanwendungen
ANP has been the subject of numerous scientific studies due to its potential applications in various fields. In biomedical research, ANP has been found to exhibit antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
Eigenschaften
CAS-Nummer |
131333-59-0 |
|---|---|
Produktname |
4-(4-Azido-2-nitrophenyl)pyridoxamine |
Molekularformel |
C14H14N6O4 |
Molekulargewicht |
330.3 g/mol |
IUPAC-Name |
4-[amino-(4-azido-2-nitrophenyl)methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol |
InChI |
InChI=1S/C14H14N6O4/c1-7-14(22)12(8(6-21)5-17-7)13(15)10-3-2-9(18-19-16)4-11(10)20(23)24/h2-5,13,21-22H,6,15H2,1H3 |
InChI-Schlüssel |
GKXIMGBNCUWZGN-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C(=C1O)C(C2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-])N)CO |
Kanonische SMILES |
CC1=NC=C(C(=C1O)C(C2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-])N)CO |
Synonyme |
4-(4-azido-2-nitrophenyl)pyridoxamine N3NpPxn |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



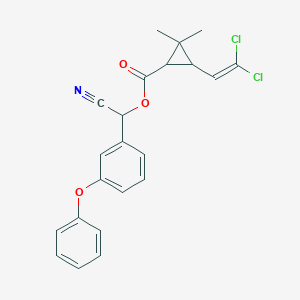
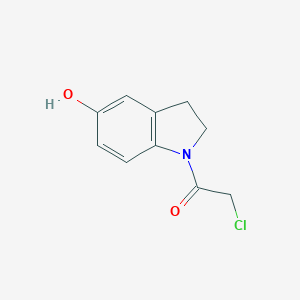
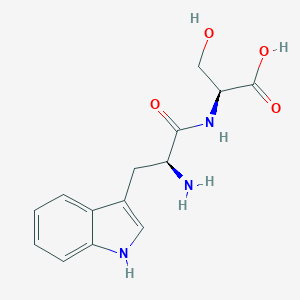
![Methyl 4-[[3,5-bis(trimethylsilyl)benzoyl]amino]benzoate](/img/structure/B145025.png)
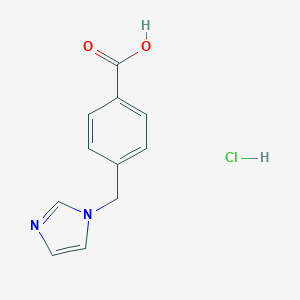

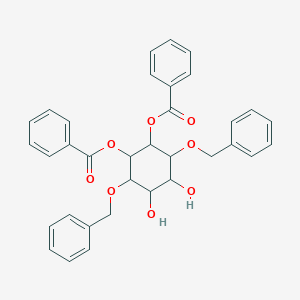
![[1-(2-Diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane](/img/structure/B145032.png)
